3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)-
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Overview
Description
3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- is a heterocyclic compound that features a pyridazinone core with a pyridinylamino phenyl substituent. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- typically involves the formation of the pyridazinone core followed by the introduction of the pyridinylamino phenyl group. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the pyridazinone or pyridinylamino phenyl moieties are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, often under catalytic conditions or with the use of activating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazoles: Similar heterocyclic compounds with a nitrogen-based ring structure, known for their biological activities.
Tetrazines: Another class of nitrogen-containing heterocycles with applications in materials science and biology.
Indoles: Compounds with a fused benzene and pyrrole ring, widely studied for their pharmacological properties.
Uniqueness
3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
CAS No. |
98326-38-6 |
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Molecular Formula |
C15H12N4O |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-[4-(pyridin-4-ylamino)phenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H12N4O/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13/h1-10H,(H,16,17)(H,19,20) |
InChI Key |
NFQUZCPMNKGLCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)NC3=CC=NC=C3 |
Origin of Product |
United States |
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